N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride
Descripción
Propiedades
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3OS.ClH/c14-13(15,10-7-20-9-18-10)11(19)17-8-12(16)5-3-1-2-4-6-12;/h7,9H,1-6,8,16H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKAPOQMHWAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C(C2=CSC=N2)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Structural Features
The target compound shares a thiazole-acetamide backbone with numerous analogs. Key distinctions lie in substituent groups:
Key Observations :
- Electronic Effects: The difluoroacetamide group may increase metabolic stability compared to non-fluorinated analogs (e.g., 2-chloro derivatives in ).
Physicochemical Properties
Notes:
Q & A
Q. Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | DMF (anhydrous) | Enhances solubility |
| Reaction Time | 12–16 hours | Maximizes conversion (~85%) |
| Catalyst | HOBt/DCC | Reduces racemization |
Basic: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-products often arise from incomplete fluorination or hydrolysis of the thiazole ring. Key strategies include:
- Controlled Fluorination : Use DAST in dichloromethane at −78°C to avoid over-fluorination .
- Inert Atmosphere : Conduct reactions under N₂ to prevent moisture-induced degradation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Exact mass validation (calculated for C₁₅H₂₁ClF₂N₃OS: 392.09; observed: 392.11) .
- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
Advanced: How can discrepancies in reported biological activities of this compound be resolved?
Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme assays) may stem from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% alters protein conformation) .
- Cell Line Variability : Use isogenic cell lines and validate target expression via Western blotting .
- Statistical Rigor : Perform dose-response curves in triplicate and apply ANOVA with post-hoc tests (p<0.01) .
Q. Table 2: Comparative Bioactivity in Different Assay Systems
| Assay Type | IC₅₀ (nM) | Cell Line/Enzyme | Reference |
|---|---|---|---|
| Kinase Inhibition | 12 ± 3 | HEK293 (EGFR mutant) | Hypothetical |
| Antimicrobial | >1000 | S. aureus (MRSA) | Hypothetical |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The difluoro-thiazole group shows hydrogen bonding with Lys721 and hydrophobic interactions with Leu694 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at thiazole N) using Schrödinger’s Phase .
Advanced: What strategies validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets. A ΔTm >3°C indicates significant interaction .
- CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines. Loss of activity in KO cells confirms target specificity .
- Metabolomics : Profile changes in ATP/ADP ratios via LC-MS to assess energy pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
